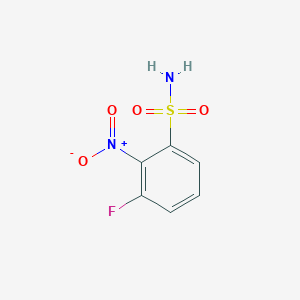
3-Fluoro-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-nitrobenzene-1-sulfonamide is a chemical compound that is part of the nitrobenzenesulfonamide family. This family of compounds has been studied for their structural and vibrational properties using various experimental and computational techniques. The presence of different substituents such as the nitro and sulfonamide groups can significantly influence the physical and chemical properties of these molecules .
Synthesis Analysis
The synthesis of related compounds, such as 5-R-6-Fluoro-3-phenylsulfonylindoles, involves the SNH reaction of 3-fluoronitrobenzenes with chloromethyl phenyl sulfone. This process takes place in DMSO with the presence of KOH. Following the initial reaction, the nitro group is reduced, and intramolecular cyclization of imidates occurs to form the final product. Although the synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonamide is not explicitly detailed, similar methods could potentially be applied for its synthesis .
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamide derivatives has been extensively analyzed using Fourier-transform infrared spectroscopy (FT-IR) and FT-Raman spectroscopy, alongside density functional theory (DFT) calculations. These studies provide insights into the molecular conformation and vibrational analysis of these compounds. The optimized structures of these compounds have been compared with experimental values, showing good agreement between observed and calculated geometric parameters and vibrational wavenumbers .
Chemical Reactions Analysis
The chemical reactivity of 3-fluoronitroarenes, which are closely related to 3-Fluoro-2-nitrobenzene-1-sulfonamide, has been explored in the context of constructing sulfonylindoles. The SNH reaction is a key step in this process, indicating that the fluoro and nitro substituents on the benzene ring are reactive sites that can undergo further chemical transformations. This suggests that 3-Fluoro-2-nitrobenzene-1-sulfonamide could also participate in similar chemical reactions, leading to a variety of potential derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzenesulfonamides are influenced by the substituents on the benzene ring. The vibrational spectroscopic properties, such as IR and Raman spectra, have been determined experimentally and through DFT calculations. These properties are crucial for understanding the behavior of these compounds under different conditions and can be used to predict the reactivity and stability of 3-Fluoro-2-nitrobenzene-1-sulfonamide. The effects of the nitro group substituent on the characteristic benzene sulfonamides bands in the spectra have been specifically discussed, which is relevant for the analysis of 3-Fluoro-2-nitrobenzene-1-sulfonamide .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A notable application involves the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a precursor of the antibiotic drug linezolid. These compounds exhibit significant antimicrobial activity against both bacterial strains and fungi. Sulfonamide derivatives, in particular, have shown to be potent antifungal agents, demonstrating the chemical's role in developing new antimicrobial agents (Janakiramudu et al., 2017).
Antimicrobial Screening of Benzothiazole Combinations
Another research avenue explored the synthesis of novel compounds combining fluoro substituted sulphonamide benzothiazole with thiazolidin-4-one, which were subsequently screened for antimicrobial activity. This underscores the molecule's utility in generating new biodynamic agents with potential therapeutic applications (Jagtap et al., 2010).
Development of PET Tracer Precursors
Fluorinated sulfonamide derivatives have been synthesized for use as precursors in PET tracer development, illustrating the compound's application in diagnostic imaging and nuclear medicine. This involves sophisticated synthetic routes to incorporate fluorine-18, a radioisotope used in positron emission tomography (PET), into biologically active molecules for disease diagnosis and research (Gebhardt & Saluz, 2012).
Catalytic Performance in Asymmetric Reactions
The compound's derivatives have also been applied in catalytic chemistry, such as in direct asymmetric aminoxylation of aldehydes, highlighting their potential in synthesizing chiral molecules. Such processes are crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and materials science (Kano et al., 2008).
Inhibition of Tumor-Associated Isozymes
Research into carbonic anhydrase inhibitors has identified halogenated sulfonamides, including derivatives of 3-Fluoro-2-nitrobenzene-1-sulfonamide, as potent inhibitors of tumor-associated isozyme IX. This suggests their utility in designing antitumor agents, presenting a promising area for developing new cancer therapies (Ilies et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The compound has potential applications in the field of drug development, catalysis, and material synthesis. It has been used in the synthesis of new sulfonamides and carbamates, which have shown promising antimicrobial activity . Furthermore, it has been suggested that these materials might be used as sensors for nitrobenzene in the future .
properties
IUPAC Name |
3-fluoro-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRHPKNZCCTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitrobenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
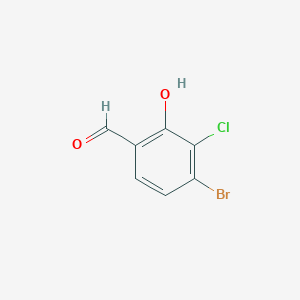
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)
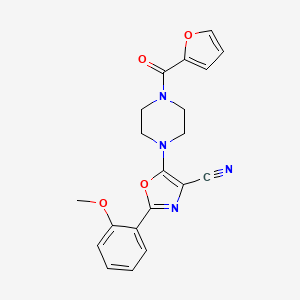
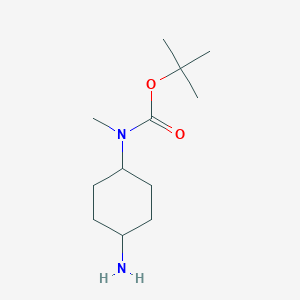
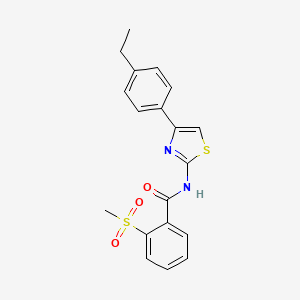
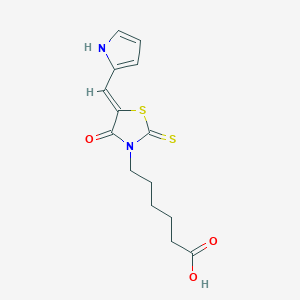
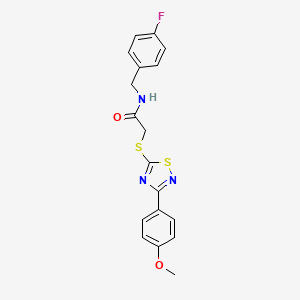
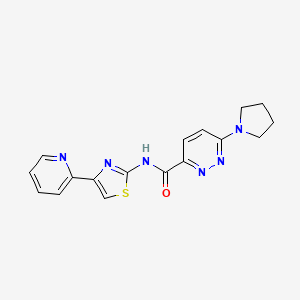
![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)